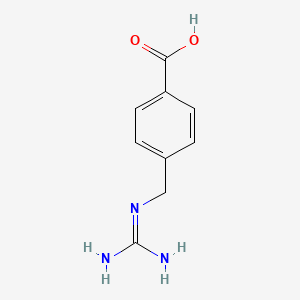

p-Guanidinomethyl benzoic acid

Descripción

BenchChem offers high-quality p-Guanidinomethyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Guanidinomethyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(diaminomethylideneamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIKIJKGFTAAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41651-87-0 |

Source

|

| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 4-(Guanidinomethyl)benzoic Acid

This technical guide details the synthesis of 4-(Guanidinomethyl)benzoic acid , a critical intermediate in the development of protease inhibitors and antifibrinolytic agents.

Executive Summary & Strategic Analysis

Target Molecule: 4-(Guanidinomethyl)benzoic acid CAS Registry Number: 29321-41-3 (Free acid) / 56-91-7 (Precursor PAMBA) Core Application: Intermediate for serine protease inhibitors (e.g., Camostat analogs); antifibrinolytic research.

Structural Distinction (Crucial Note)

Researchers often confuse this target with 4-guanidinobenzoic acid (no methyl group).

-

Target (This Guide):

(Derived from PAMBA). -

Common Confusion:

(Derived from PABA). The methylene bridge (

Synthetic Strategy Selection

For the synthesis of 4-(guanidinomethyl)benzoic acid from 4-(aminomethyl)benzoic acid (PAMBA), two primary routes exist. This guide prioritizes Route A for its industrial robustness and high yield (~78%), while noting Route B for laboratory-scale "green" synthesis.

| Feature | Route A: S-Methylisothiourea (Standard) | Route B: 1H-Pyrazole-1-carboxamidine (Lab Scale) |

| Reagent Cost | Low (Commodity chemical) | High (Specialty reagent) |

| Atom Economy | High | Moderate |

| By-products | Methyl mercaptan (Toxic gas/Stench) | Pyrazole (Solid/Soluble) |

| Purification | Isoelectric precipitation | Chromatography often required |

| Scalability | Excellent (with scrubbers) | Limited by reagent cost |

Reaction Mechanism & Pathway

The transformation involves the nucleophilic attack of the primary aliphatic amine of PAMBA onto the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol (methyl mercaptan).

Figure 1: Mechanistic pathway for the guanylation of PAMBA. The reaction is driven by the entropy of gas evolution (MeSH) and the formation of the resonance-stabilized guanidinium cation.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-(guanidinomethyl)benzoic acid via S-methylisothiourea sulfate. Target Yield: 75–80%

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7].[1][2][3]

-

Reagent: S-Methylisothiourea sulfate (2:1 salt) [CAS: 867-44-7].

-

Solvent: Deionized Water.

-

Base: Sodium Hydroxide (2N NaOH).

-

Safety: Bleach trap (sodium hypochlorite) for scrubbing methyl mercaptan.

Step-by-Step Methodology

1. Setup and Scrubber Initialization

-

Critical Safety Step: Connect the reaction vessel vent to a scrubber containing 10-15% sodium hypochlorite (bleach) solution. The reaction generates methyl mercaptan, which has a low odor threshold and is toxic.

-

Chemistry:

.

2. Reactant Dissolution[4]

-

In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 15.1 g (100 mmol) of PAMBA in 50 mL of water.

-

Slowly add 2N NaOH (approx. 50-60 mL) while monitoring pH.

-

Checkpoint: Adjust pH to 10.0–10.5 . The solution should become clear as the sodium salt of PAMBA forms.

3. Reagent Addition

-

Add 13.9 g (50 mmol) of S-methylisothiourea sulfate (stoichiometry: 0.5 eq sulfate = 1 eq isothiourea unit).

-

Note: A slight excess (1.1 eq) of the isothiourea is often beneficial to drive conversion.

4. Reaction Phase

-

Heat the mixture to 60°C for 4–6 hours .

-

Observation: Evolution of gas (MeSH) will occur. Ensure the system remains closed except for the vent to the scrubber.

-

Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine (PAMBA) will disappear (ninhydrin positive), and the guanidine product (Sakaguchi reagent positive) will appear.

5. Isolation (Isoelectric Precipitation)

-

Cool the reaction mixture to room temperature (20–25°C).

-

Slowly acidify the solution with 2N HCl dropwise.

-

Critical Parameter: Target the Isoelectric Point (pI) . The zwitterionic product is least soluble at neutral to slightly acidic pH.

-

Adjust pH to 6.5–7.0 . A white precipitate should form immediately.

-

Stir the slurry at 0°C (ice bath) for 1 hour to maximize yield.

6. Purification

-

Filter the white solid under vacuum.

-

Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts (Na2SO4, NaCl).

-

Wash with cold ethanol (1 x 20 mL) to remove unreacted organic impurities.

-

Dry in a vacuum oven at 50°C for 12 hours.

Data Summary Table

| Parameter | Specification |

| Appearance | White crystalline powder |

| Melting Point | > 280°C (decomposition) |

| Solubility | Soluble in dilute acid/base; poorly soluble in water at pH 7 |

| Expected Yield | 75% – 80% |

| Purity (HPLC) | > 98% (area normalization) |

Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting the critical control points (CCPs) for quality assurance.

Figure 2: Operational workflow for the synthesis of 4-(Guanidinomethyl)benzoic acid.

Analytical Validation

To validate the integrity of the synthesized compound, the following spectral characteristics must be confirmed:

-

1H NMR (D2O/NaOD):

-

Aromatic Protons: Two doublets (AA'BB' system) around

7.2–7.8 ppm, integrating to 4 protons. -

Benzylic Protons: A singlet at

4.3–4.4 ppm ( -

Note: Guanidine protons are exchangeable and may not be visible in D2O.

-

-

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated m/z = 194.09; Observed m/z = 194.1 ± 0.1.

-

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

-

Detection: UV at 230 nm (guanidine absorption).

-

References

- Citation Context: Confirms the reaction of PAMBA with 2-methyl-isothiourea sulfate to yield 4-guanidinomethylbenzoic acid with ~77.7% yield.

-

LookChem. (n.d.). 4-(Aminomethyl)benzoic acid CAS 56-91-7.[1][2][3][5] Retrieved February 4, 2026, from [Link]

- Citation Context: Verifies the precursor CAS and the specific reagent stoichiometry for the guanyl

- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. Citation Context: General reference for the mechanism of S-methylisothiourea guanylation and alternative reagents like pyrazole-carboxamidine.

- Citation Context: Commercial availability and purity standards for the starting m

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-(Aminomethyl)benzoic acid | 56-91-7 [chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. CN104402770B - A kind of preparation method of camostat mesilate intermediate - Google Patents [patents.google.com]

- 5. CAS 56-91-7: Ácido 4-(aminometil)benzóico | CymitQuimica [cymitquimica.com]

Technical Deep Dive: p-Guanidinomethyl Benzoic Acid (PGMBA) as a Serine Protease Inhibitor

This guide serves as a technical reference for researchers investigating the pharmacodynamics and structural biology of p-Guanidinomethyl Benzoic Acid (PGMBA) and its derivatives. It synthesizes mechanistic insights, structural biology, and experimental protocols for validating serine protease inhibition.

Executive Summary & Chemical Identity

p-Guanidinomethyl benzoic acid (also known as 4-guanidinomethylbenzoic acid) is a synthetic small-molecule pharmacophore designed to mimic the side chain of Arginine . It serves as a critical structural motif in the development of serine protease inhibitors, including antifibrinolytic agents and treatments for pancreatitis (e.g., Cetraxate, Camostat derivatives).

Unlike p-aminomethylbenzoic acid (PAMBA) , which mimics Lysine, PGMBA contains a guanidinium group that forms a highly specific, bidentate electrostatic interaction with the conserved Aspartate residue in the S1 specificity pocket of trypsin-like serine proteases.

Chemical Profile

| Property | Detail |

| IUPAC Name | 4-(Guanidinomethyl)benzoic acid |

| Common Abbreviation | PGMBA / 4-GMB |

| Molecular Weight | ~193.2 g/mol (Free acid) |

| Pharmacophore Class | Arginine Mimetic / S1 Pocket Binder |

| Primary Targets | Trypsin, Plasmin, Thrombin, Plasma Kallikrein |

| Key Structural Feature | Guanidinium Head: High pKa (>12.5), fully protonated at physiological pH.Methylene Spacer: Provides flexibility and length to match the Arg side chain.Phenyl Scaffold: Rigid linker positioning the warhead. |

Mechanism of Action: The S1 Pocket Interaction

The efficacy of PGMBA stems from its ability to competitively block the active site of serine proteases. The mechanism is governed by thermodynamics and structural complementarity.

Structural Basis of Inhibition

Serine proteases (Trypsin family) possess a deep specificity pocket (S1) defined by residues 189–195 and 214–220 (chymotrypsin numbering). The "floor" of this pocket contains a negatively charged Aspartate 189 (Asp189) residue.

-

Entry & Recognition: The PGMBA molecule enters the active site, driven by electrostatic attraction between the cationic guanidinium group and the anionic S1 pocket.

-

The Salt Bridge (The Anchor): The guanidinium group of PGMBA forms a bidentate salt bridge with the carboxylate oxygens of Asp189. This interaction is significantly stronger than the monodentate interaction formed by Lysine analogs (like PAMBA or Tranexamic Acid), explaining the higher affinity of guanidino-based inhibitors for certain targets.

-

Hydrogen Bonding Network:

-

The guanidinium nitrogens donate hydrogen bonds to the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 .

-

This network "locks" the inhibitor in place, preventing the natural substrate (fibrinogen, plasminogen) from accessing the catalytic triad (His57, Asp102, Ser195).

-

-

Steric Occlusion: The phenyl ring of PGMBA occupies the hydrophobic entrance of the S1 pocket, creating a steric block that hinders the approach of macromolecular substrates.

Visualization of the Interaction Logic

The following diagram illustrates the comparative binding logic and the specific molecular interactions within the active site.

Caption: Logical flow of PGMBA binding. Note the critical bidentate salt bridge with Asp189 which distinguishes it from lysine-mimetic inhibitors.

Experimental Protocol: Determination of Inhibition Constant ( )

To validate the activity of PGMBA or its derivatives, a continuous spectrophotometric assay is the gold standard. This protocol uses a chromogenic substrate (e.g., BAPNA for trypsin or S-2251 for plasmin) that releases p-nitroaniline (pNA) upon cleavage.

Materials[1][2][3]

-

Enzyme: Bovine Trypsin (TPCK-treated) or Human Plasmin.

-

Substrate:

-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or H-D-Val-Leu-Lys-pNA (S-2251). -

Inhibitor: p-Guanidinomethyl benzoic acid (dissolved in DMSO or water; verify solubility).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

(Calcium stabilizes trypsin).

Assay Workflow

-

Preparation:

-

Prepare enzyme stock to give

in the absence of inhibitor. -

Prepare 5 concentrations of Substrate (

), ranging from -

Prepare 4 concentrations of Inhibitor (

), plus a solvent control (

-

-

Reaction:

-

In a 96-well plate or cuvette, add Buffer + Inhibitor + Enzyme.

-

Incubate for 5–10 minutes at 25°C or 37°C to allow equilibrium (

). -

Start Reaction: Add Substrate to initiate.

-

Measure: Monitor Absorbance at 405 nm (

) kinetically for 5–10 minutes.

-

-

Data Analysis (The Dixon Method):

-

Calculate the initial velocity (

) for each condition. -

Primary Plot: Plot

vs. -

Interpretation:

-

The lines for different substrate concentrations should intersect.

-

For Competitive Inhibition (expected for PGMBA), the intersection point is in the second quadrant (above the x-axis, left of the y-axis).

-

The X-coordinate of the intersection corresponds to

.

-

-

Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Inhibition Type | Competitive (Vmax unchanged, Km increases) | If Mixed inhibition is observed, check for allosteric binding or enzyme denaturation. |

| Ki Value | typically 1–100 µM (Free acid) nM range (Ester/Amide derivatives) | Free acid is a weaker inhibitor than its ester derivatives (e.g., Gabexate metabolite). |

| Solubility | Moderate in water; better in DMSO. | If precipitation occurs, reduce |

Pharmacological Context: The "Warhead" Concept

PGMBA is rarely used as a standalone drug due to rapid renal clearance and moderate potency. Instead, it serves as the active metabolite or the warhead moiety of prodrugs.

-

Cetraxate: Contains the PGMBA motif. Used for gastric ulcers; the PGMBA moiety inhibits local proteases and improves microcirculation.

-

Camostat & Gabexate: These are esters. Upon administration, plasma esterases hydrolyze them.

-

Pathway: Camostat

4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) -

Note: While Camostat degrades to the benzoic acid analog (no methyl spacer), the methyl analog (PGMBA) represents a structural optimization used in next-generation design to improve the fit in the S1 pocket (S1 pocket depth accommodates the extra methylene group).

-

Comparative Selectivity Table

| Inhibitor | Target Specificity | Binding Mode |

| PGMBA | Trypsin > Plasmin > Thrombin | Arg-mimic (Strong Salt Bridge) |

| PAMBA | Plasmin >>> Trypsin | Lys-mimic (Weaker Salt Bridge) |

| Tranexamic Acid | Plasmin (Kringle domains) | Lys-mimic (Kringle binder) |

| Benzamidine | Trypsin (General) | Arg-mimic (No spacer) |

References

-

Muramatsu, M., et al. (1965).[1] "Inhibitory Effects of Guanidino-Acid Derivatives on Trypsin and Plasmin." Journal of Biochemistry. (Foundational work on guanidino-benzoic acid derivatives).

-

Markwardt, F., et al. (1970).[2] "The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate."[2] FEBS Letters.

-

Zhu, D.X., et al. (2004). "Novel guanidinomethylbenzoic acid derivatives as antibacterial agents." US Patent 6,734,212.[3] (Application of PGMBA motif in microbial protease inhibition).

-

Sperl, S., et al. (2001). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences. (Structural comparison of guanidino vs amino linkers).

-

Katayama, K., et al. (2019). "Highly Potent and Selective Plasmin Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold." Journal of Medicinal Chemistry. (Modern context of S1 pocket targeting).

Sources

"biological activity of p-Guanidinomethyl benzoic acid derivatives"

Technical Guide: Biological Activity & Therapeutic Potential of p-Guanidinomethyl Benzoic Acid Derivatives

Part 1: Executive Summary & Scaffold Analysis

The Arginine Mimicry Paradigm p-Guanidinomethyl benzoic acid (GMB) represents a privileged scaffold in medicinal chemistry, primarily designed to mimic the side chain of Arginine. This structure is critical in the design of serine protease inhibitors , particularly those targeting the S1 specificity pocket of enzymes like Plasmin , Trypsin , Thrombin , and Matriptase .

Unlike its close relative p-guanidinobenzoic acid (the core of Camostat and Nafamostat), GMB incorporates a methylene spacer (-CH₂-) between the phenyl ring and the guanidino group. This subtle structural modification alters the steric depth and flexibility of the inhibitor, allowing it to probe the catalytic cleft of proteases with distinct kinetic profiles.

Core Biological Profile:

-

Primary Activity: Antifibrinolytic (Plasmin inhibition).[1]

-

Secondary Activity: Broad-spectrum Serine Protease Inhibition (Trypsin-like).

-

Therapeutic Utility: Hemostasis (antifibrinolysis), Pancreatitis (protease dampening), and potential Antiviral applications (via TMPRSS2 inhibition).

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of GMB derivatives is governed by three pharmacophoric elements:

-

The Guanidino Head Group:

-

Function: Acts as a "warhead" carrying a positive charge at physiological pH (pKa ~12.5).

-

Interaction: Forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) at the bottom of the S1 specificity pocket in trypsin-like proteases.

-

-

The Methylene Spacer:

-

Function: Provides rotational freedom and extends the reach of the guanidino group.

-

SAR Insight: The methylene group makes GMB a closer steric analogue to the flexible lysine/arginine side chains compared to the rigid p-guanidinobenzoic acid. This often results in enhanced binding affinity for enzymes with deeper S1 pockets (e.g., Plasmin).

-

-

The Benzoic Acid Tail:

-

Function: Serves as a rigid linker and a handle for derivatization (esters/amides).

-

Derivatization: Conversion of the carboxylic acid to esters (e.g., ethyl, phenyl) significantly improves membrane permeability (oral bioavailability) and can introduce secondary interactions in the S2/S3 subsites of the enzyme.

-

Table 1: Structural Comparison of Key Protease Inhibitor Scaffolds

| Scaffold | Structure | Key Feature | Primary Target |

| PAMBA | H₂N-CH₂-Ph-COOH | Aminomethyl group | Plasminogen (Kringle domains) |

| GMB | H₂N-C(=NH)-NH-CH₂-Ph-COOH | Guanidinomethyl group | Plasmin/Trypsin (Active site) |

| GBA | H₂N-C(=NH)-NH-Ph-COOH | Guanidino directly on ring | Trypsin/TMPRSS2 |

| Tranexamic Acid | H₂N-CH₂-Cyclohexyl-COOH | Cyclohexane ring (rigid) | Plasminogen (Kringle domains) |

Part 3: Mechanism of Action (Molecular Pharmacology)

The therapeutic efficacy of GMB derivatives stems from Competitive Reversible Inhibition .

The "Lock and Key" Mechanism:

-

Recognition: The positively charged guanidinium moiety is electrostatically attracted to the negatively charged S1 pocket of the protease.

-

Binding: The inhibitor enters the active site. The guanidine group displaces the water molecule stabilizing Asp189 and forms a direct ionic bond.

-

Blockade: The bulky phenyl ring occludes the catalytic triad (His57, Asp102, Ser195), preventing the natural substrate (fibrin, viral spike protein, etc.) from being processed.

Visualization: Mechanism of Action The following diagram illustrates the binding mode of GMB within the Trypsin/Plasmin active site.

Caption: Molecular docking logic showing the electrostatic clamp between the GMB guanidinium head and the protease Asp189 residue.

Part 4: Experimental Protocols

To validate the biological activity of GMB derivatives, the following workflows are standard in drug discovery.

Protocol A: Chemical Synthesis of GMB

Objective: To synthesize the core scaffold from the commercially available precursor PAMBA.

-

Reagents:

-

4-(Aminomethyl)benzoic acid (PAMBA).[2]

-

2-Methyl-2-thiopseudourea sulfate (S-Methylisothiourea).

-

Sodium Hydroxide (NaOH).

-

-

Workflow:

-

Dissolution: Dissolve 10 mmol of PAMBA in 20 mL of 2N NaOH.

-

Addition: Add 10 mmol of S-Methylisothiourea sulfate slowly at 0°C.

-

Reaction: Stir at room temperature for 24–48 hours. The reaction releases methanethiol (ensure proper ventilation/trapping).

-

Precipitation: Acidify the solution with dilute HCl to pH ~5–6 to precipitate the zwitterionic product.

-

Purification: Recrystallize from water/ethanol.

-

-

Validation:

-

1H-NMR: Confirm the disappearance of the S-methyl peak and the appearance of guanidino protons.

-

Protocol B: Serine Protease Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency against Trypsin or Plasmin.

-

Materials:

-

Enzyme: Bovine Trypsin or Human Plasmin (final conc. 1–10 nM).

-

Substrate: Chromogenic substrate (e.g., BAPNA or S-2251) specific for Arg-X cleavage.

-

Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

-

-

Procedure:

-

Step 1: Prepare serial dilutions of the GMB derivative (0.1 nM to 100 µM) in DMSO/Buffer.

-

Step 2: Incubate Enzyme + Inhibitor for 15 minutes at 25°C to allow equilibrium binding.

-

Step 3: Add Chromogenic Substrate to initiate the reaction.

-

Step 4: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

-

Analysis:

-

Calculate initial velocity (

) for each concentration. -

Plot

vs. Log[Inhibitor]. -

Fit to the sigmoidal dose-response equation to determine IC50.

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Part 5: Therapeutic Applications & Future Directions

-

Antifibrinolytic Therapy:

-

GMB derivatives inhibit Plasmin , preventing the degradation of fibrin clots. This is critical in managing hemorrhage (e.g., in trauma or surgery).

-

Advantage:[3][4] The "methyl" spacer may offer a different selectivity profile compared to Tranexamic acid, potentially reducing off-target effects (e.g., seizure risk associated with GABA receptor antagonism).

-

-

Antiviral Potential (COVID-19/Influenza):

-

Many viruses rely on host serine proteases (e.g., TMPRSS2 ) to cleave viral spike proteins for cell entry.

-

Guanidinobenzoic acid derivatives (e.g., Camostat) are known TMPRSS2 inhibitors. GMB derivatives, with their flexible linker, represent a "next-generation" library to screen for higher TMPRSS2 potency.

-

-

Oncology:

-

Tumor metastasis often involves matrix degradation by proteases like uPA (Urokinase Plasminogen Activator) and Matriptase . GMB derivatives are potent inhibitors of these "trypsin-like" proteases, offering a pathway to suppress metastatic invasion.

-

References

-

Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.

-

Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Synthetic Trypsin-Like Serine Protease Inhibitors. Journal of Enzyme Inhibition.

-

Thermo Scientific. (2024). 4-(Aminomethyl)benzoic acid and derivatives: Chemical Properties and Synthesis.

-

Richter, P., et al. (2020). Small molecule inhibitors of the serine protease TMPRSS2. Journal of Medicinal Chemistry.

-

LookChem. (2024). Synthesis of 4-guanidinomethylbenzoic acid from PAMBA.

Sources

- 1. 4-(4-Aminobutyl)benzoic acid (15473-90-2) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. EP1532963A1 - Composition for straightening the hair comprising at least one imine not being an hydroxide - Google Patents [patents.google.com]

- 4. CAS # 593-84-0, Guanidine thiocyanate, Guanidinium thiocyanate - chemBlink [chemblink.com]

An In-depth Technical Guide to p-Guanidinomethyl Benzoic Acid Structural Analogs as Serine Protease Inhibitors

This guide provides a comprehensive technical overview of p-guanidinomethyl benzoic acid and its structural analogs, a class of compounds with significant utility as serine protease inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and functional evaluation of these molecules, offering field-proven insights and detailed experimental methodologies.

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds. The dysregulation of serine protease activity is implicated in numerous diseases, such as pancreatitis, thrombosis, and cancer, making them critical targets for therapeutic intervention.[1]

p-Guanidinomethyl benzoic acid and its analogs have emerged as a prominent class of synthetic serine protease inhibitors. The core structure, featuring a guanidinium group, mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows these inhibitors to bind with high affinity to the S1 specificity pocket of the enzyme, a deep, negatively charged cleft that accommodates the side chain of the substrate's P1 residue. This guide will explore the chemical and biological intricacies of this important class of inhibitors.

Section 1: Synthesis of p-Guanidinomethyl Benzoic Acid and Its Analogs

The synthesis of the p-guanidinomethyl benzoic acid scaffold and its subsequent derivatization are crucial for exploring the structure-activity landscape of these inhibitors.

Core Synthesis of p-Guanidinomethyl Benzoic Acid

A common and efficient method for the synthesis of p-guanidinomethyl benzoic acid hydrochloride starts from p-aminobenzoic acid. The process involves the reaction of p-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.

Exemplary Protocol for p-Guanidinomethyl Benzoic Acid Hydrochloride Synthesis:

-

In a reaction vessel, suspend p-aminobenzoic acid in isopropanol.

-

Add hydrochloric acid to the suspension and heat the mixture with stirring to obtain a clear solution.

-

Slowly add a cyanamide solution dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 80°C) and maintain for several hours (e.g., 6.5 hours).[2]

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adding sodium hydroxide, which will precipitate the crude p-guanidinomethyl benzoic acid.[2]

-

Collect the crude product by suction filtration and wash it.

-

Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.[2]

Synthesis of Ester Analogs

The esterification of the carboxylic acid moiety of p-guanidinomethyl benzoic acid is a key strategy for developing prodrugs and modulating the pharmacokinetic and pharmacodynamic properties of these inhibitors. A prominent example is the synthesis of Nafamostat, which is 6-amidino-2-naphthyl 4-guanidinobenzoate.

General Strategy for Ester Synthesis:

The synthesis of ester analogs typically involves the activation of the carboxylic acid of p-guanidinomethyl benzoic acid, followed by reaction with the desired alcohol.

-

Activation of the Carboxylic Acid: A common method for activating the carboxylic acid is to convert it to the corresponding acyl chloride. This can be achieved by reacting p-guanidinomethyl benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4]

Causality Behind Experimental Choice: Thionyl chloride is often preferred as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.[5]

-

Esterification: The resulting p-guanidinobenzoyl chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base (e.g., pyridine) to neutralize the generated HCl and drive the reaction to completion.[6]

Synthesis of Nafamostat Precursor (6-amidino-2-naphthyl 4-guanidinobenzoate):

The synthesis of Nafamostat involves the esterification of p-guanidinobenzoic acid with 6-amidino-2-naphthol.[6][7]

-

Step 1: Synthesis of 6-amidino-2-naphthol: This intermediate can be synthesized from 6-bromo-2-naphthol. The bromo group is first converted to a cyano group, which is then transformed into an amidine group.[7]

-

Step 2: Esterification: p-Guanidinobenzoyl chloride is reacted with 6-amidino-2-naphthol methanesulfonate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like pyridine.[6]

The following diagram illustrates the general synthetic workflow for creating ester analogs of p-guanidinomethyl benzoic acid.

Caption: Synthetic workflow for p-guanidinomethyl benzoic acid and its ester analogs.

Section 2: Mechanism of Action and Structure-Activity Relationships

The efficacy of p-guanidinomethyl benzoic acid analogs as serine protease inhibitors is intrinsically linked to their molecular structure and their mode of interaction with the enzyme's active site.

Mechanism of Inhibition

These compounds primarily act as competitive, time-dependent inhibitors.[8] They function as "quasi-substrates," meaning they bind to the active site in a manner similar to the natural substrate.[9] The inhibition process can be dissected into the following key steps:

-

Initial Binding: The positively charged guanidinium group of the inhibitor is electrostatically guided into the S1 specificity pocket of the protease, which contains a conserved aspartate residue (Asp189 in trypsin) at its base. This interaction is a primary determinant of the inhibitor's affinity and specificity.[10]

-

Acylation: The catalytic serine residue (Ser195 in trypsin) attacks the carbonyl carbon of the ester or amide bond of the inhibitor, leading to the formation of a stable acyl-enzyme intermediate.[9]

-

Deacylation: The deacylation step, which would regenerate the active enzyme, is extremely slow for these inhibitors. This prolonged occupation of the active site by the acyl group is the basis for their potent inhibitory activity.[8]

The following diagram illustrates the inhibitory mechanism of a p-guanidinomethyl benzoic acid ester analog.

Caption: Mechanism of serine protease inhibition by a p-guanidinomethyl benzoic acid ester.

Structure-Activity Relationships (SAR)

The potency and selectivity of these inhibitors can be finely tuned by modifying their chemical structure.

-

The Guanidinium/Amidinium Group: This positively charged group is paramount for high-affinity binding to the S1 pocket of trypsin-like serine proteases.[10] Modifications to this group generally lead to a significant loss of inhibitory activity.

-

The Benzoic Acid Scaffold: The rigid benzene ring serves as a scaffold to correctly position the guanidinium group for optimal interaction with the S1 pocket.

-

The Ester/Amide Moiety: The nature of the leaving group in ester or amide analogs significantly influences the rate of acylation and, consequently, the overall inhibitory potency. More electron-withdrawing leaving groups can increase the electrophilicity of the carbonyl carbon, potentially leading to faster acylation.

-

Substitutions on the Benzoic Ring: Modifications to the benzoic acid ring can influence the electronic properties of the molecule and introduce additional interactions with the enzyme surface, thereby modulating potency and selectivity. For instance, in a study of 6-amidino-2-naphthyl 4-guanidinobenzoate (Nafamostat) derivatives, the introduction of a 4,5-dihydro-1H-imidazol-2-yl)amino group at the 4-position of the benzoate resulted in a compound with superior anti-complement activity suitable for oral administration.

The following table summarizes the inhibitory constants (Ki) of Nafamostat and Gabexate against several serine proteases, highlighting the differences in their inhibitory profiles.

| Inhibitor | Target Protease | Ki Value | Reference |

| Nafamostat Mesilate | Trypsin | 11.5 µM (binding), 0.4 nM (overall) | [8] |

| Plasmin | Potent inhibitor | [11] | |

| Thrombin | Potent inhibitor | [11] | |

| Urokinase | - | - | |

| Gabexate Mesilate | Trypsin | Less potent than Nafamostat | [11] |

| Plasmin | Less potent than Nafamostat | [11] | |

| Thrombin | No inhibition | [11] | |

| Pancreatic Kallikrein | No inhibition | [11] |

Note: Direct comparative Ki values for all enzymes are not always available in a single source. The table reflects the relative potencies as described in the literature.

Section 3: Functional Evaluation of Inhibitors

The functional characterization of p-guanidinomethyl benzoic acid analogs involves a series of in vitro assays to determine their inhibitory potency and mechanism.

Enzyme Inhibition Assays

The inhibitory activity is typically quantified by measuring the residual enzyme activity in the presence of the inhibitor. Chromogenic or fluorogenic substrates are commonly used for this purpose.

Detailed Protocol for Trypsin Inhibition Assay using a Chromogenic Substrate:

This protocol is adapted from standard methodologies for assessing trypsin inhibition.

Materials:

-

Bovine Trypsin

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)

-

Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

Inhibitor stock solution (dissolved in a suitable solvent like DMSO or water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of trypsin in the Tris-HCl buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

-

Prepare a series of dilutions of the inhibitor in the Tris-HCl buffer.

-

Prepare a working solution of L-BAPNA in the Tris-HCl buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the following:

-

Blank: Buffer only.

-

Control (100% activity): Trypsin solution and buffer.

-

Test: Trypsin solution and the inhibitor dilution series.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the L-BAPNA solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 405 nm over time using the microplate reader. The release of p-nitroaniline from the substrate results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

For mechanistic studies, perform kinetic analyses by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the inhibition constant (Ki) and the mode of inhibition.

-

The following diagram outlines the workflow for a typical enzyme inhibition assay.

Caption: Workflow for an in vitro enzyme inhibition assay.

Structural Biology and Molecular Modeling

X-ray crystallography and molecular docking studies provide invaluable insights into the precise binding mode of these inhibitors within the enzyme's active site. These techniques can reveal the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that govern inhibitor affinity and selectivity.

Molecular docking studies have consistently shown that the guanidinobenzoyl or amidinobenzoyl group of these inhibitors fits snugly into the deep S1 pocket of trypsin-like proteases, forming a salt bridge with the carboxylate side chain of Asp189.[10] The rest of the inhibitor molecule occupies other subsites (S2, S3, etc.) on the enzyme surface, and modifications to these regions can be used to enhance selectivity for different proteases.[12] For example, the crystal structure of the urokinase-type plasminogen activator (uPA) in complex with Nafamostat has revealed the covalent nature of the inhibitory mechanism.[13]

Section 4: Therapeutic Functions and Applications

The potent and broad-spectrum inhibitory activity of p-guanidinomethyl benzoic acid analogs has led to their investigation and clinical use in a variety of therapeutic areas.

-

Acute Pancreatitis: In acute pancreatitis, the premature activation of trypsin within the pancreas leads to autodigestion of the organ and a systemic inflammatory response. Broad-spectrum protease inhibitors like Nafamostat mesilate and Gabexate mesilate are used to mitigate this proteolytic cascade.[14][15]

-

Disseminated Intravascular Coagulation (DIC): DIC is a life-threatening condition characterized by widespread activation of the coagulation cascade. The anticoagulant and anti-protease activities of Nafamostat make it a valuable therapeutic option.[14]

-

Cancer: Urokinase-type plasminogen activator (uPA) is overexpressed in many types of cancer and plays a crucial role in tumor invasion and metastasis. The development of potent and selective uPA inhibitors based on the guanidinobenzoate scaffold is an active area of cancer research.

-

Antiviral Therapy: The entry of certain viruses, including influenza and coronaviruses, into host cells is dependent on the cleavage of viral surface proteins by host cell serine proteases like TMPRSS2. Nafamostat has been shown to inhibit TMPRSS2 and has been investigated as a potential treatment for COVID-19.[1]

Conclusion

p-Guanidinomethyl benzoic acid and its structural analogs represent a versatile and powerful class of serine protease inhibitors. Their rational design, based on mimicking the natural substrates of these enzymes, has led to the development of clinically useful drugs and valuable research tools. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is essential for the continued development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic applications. The detailed methodologies provided in this guide serve as a foundation for researchers and drug developers to advance the field of serine protease inhibition.

References

-

The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. PubMed. Available at: [Link]

- CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid. Google Patents.

-

[Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. PubMed. Available at: [Link]

-

Comparison of gabexate mesilate and nafamostat mesilate for disseminated intravascular coagulation associated with hematological malignancies. PubMed. Available at: [Link]

-

Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. PubMed. Available at: [Link]

-

Gabexate – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

- US4777182A - 6-Amidino-2-naphthyl 4-guanidinobenzoate derivatives and pharmaceutical composition containing them. Google Patents.

-

Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment. PMC - NIH. Available at: [Link]

-

Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. PubMed. Available at: [Link]

-

Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. PMC. Available at: [Link]

-

p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

-

Making benzoyl chloride. YouTube. Available at: [Link]

- New 6-amidino-2-naphthol methanesulfonate synthesis method. Google Patents.

-

Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat. PMC - PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-function relationship of serine protease-protein inhibitor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US4777182A - 6-Amidino-2-naphthyl 4-guanidinobenzoate derivatives and pharmaceutical composition containing them - Google Patents [patents.google.com]

- 7. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]

- 8. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of gabexate mesilate and nafamostat mesilate for disseminated intravascular coagulation associated with hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

The Dawn of Precision Protease Inhibition: A Technical Guide to the Foundational Research on Guanidinobenzoic Acid Compounds

For researchers and drug development professionals navigating the landscape of enzyme inhibition, understanding the foundational principles of early inhibitor design provides a critical framework for contemporary innovation. This technical guide delves into the seminal research on guanidinobenzoic acid compounds, a class of molecules that revolutionized the study of serine proteases and laid the groundwork for modern structure-based drug design. We will move beyond a simple recitation of facts to explore the causal nexus between chemical structure, mechanistic insight, and the pioneering experimental choices that defined this field.

The Scientific Imperative: Seeking Specificity for Trypsin-Like Proteases

In the mid-20th century, the study of proteolytic enzymes was a burgeoning field. Trypsin, with its well-defined specificity for cleaving peptide bonds C-terminal to lysine and arginine residues, served as a model system. Researchers understood that the enzyme's S1 specificity pocket possessed a negatively charged aspartate residue (Asp189) that formed a salt bridge with the positively charged side chains of its substrates. This understanding was the intellectual springboard for the rational design of the first targeted covalent inhibitors.

The central hypothesis was elegant in its simplicity: a molecule that could mimic the essential features of a substrate—namely, a positively charged group to engage the S1 pocket and a susceptible carbonyl group for enzymatic attack—could potentially act as a highly specific inhibitor. This quest for specificity drove the initial investigations into 4-guanidinobenzoic acid, a molecule whose guanidinium group is a superb bioisostere of the arginine side chain.

The Acyl-Enzyme Mechanism: From Substrate to Suicide Inhibitor

The foundational breakthrough in this field was the discovery that simple esters of 4-guanidinobenzoic acid did not behave as typical substrates. Instead of being rapidly hydrolyzed and released, they acted as "active-site-directed irreversible inhibitors" or "suicide substrates." This pioneering work, most notably by Mares-Guia and Shaw in the late 1960s, established a two-step mechanism of action that became a cornerstone of enzyme inhibitor research[1][2][3].

The mechanism proceeds as follows:

-

Rapid Recognition and Binding: The inhibitor, possessing the positively charged guanidinium group, is specifically recognized by the S1 pocket of a trypsin-like protease, forming a reversible Michaelis complex (E-I).

-

Covalent Acylation: The catalytic serine residue (Ser195) in the enzyme's active site attacks the carbonyl carbon of the ester, displacing the alcohol leaving group. This forms a highly stable acyl-enzyme intermediate, specifically a p-guanidinobenzoyl-trypsin complex.

-

Extremely Slow Deacylation: Unlike a normal substrate where the acyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the free enzyme, the deacylation of the p-guanidinobenzoyl-enzyme is exceptionally slow.

This dramatically slow deacylation rate effectively sequesters the enzyme in an inactive state, leading to potent inhibition[1][4]. The inhibitor essentially "titrates" the enzyme's active sites. This mechanistic insight was profound, demonstrating that substrate mimetics could be engineered to covalently trap and inactivate an enzyme.

Caption: Mechanism of trypsin inactivation by guanidinobenzoate esters.

Foundational Synthesis and Experimental Protocols

The early synthesis of these inhibitors was straightforward, relying on established chemical principles. The core structure, 4-guanidinobenzoic acid, was typically prepared from its amino precursor, 4-aminobenzoic acid.

Detailed Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This protocol is a representative synthesis based on methods described in early literature. It serves as a self-validating system where the successful formation of the product can be verified through standard analytical techniques.

Principle: This synthesis involves the nucleophilic addition of the amino group of 4-aminobenzoic acid to cyanamide in an acidic aqueous medium. The reaction proceeds via a protonated cyanamide intermediate, which is more susceptible to nucleophilic attack.

Materials:

-

4-Aminobenzoic acid

-

Cyanamide

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 4-aminobenzoic acid in a mixture of concentrated HCl and water.

-

To this stirred suspension, add a solution of cyanamide in water at room temperature.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote precipitation.

-

Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold deionized water to remove unreacted starting materials and excess acid.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-guanidinobenzoic acid hydrochloride as a crystalline solid.

From Acid to Active Ester: The Fischer Esterification

To create the active ester inhibitors, the synthesized 4-guanidinobenzoic acid was subjected to esterification. The Fischer esterification, using the desired alcohol (e.g., ethanol, p-nitrophenol) as both reactant and solvent under acidic catalysis (e.g., H₂SO₄), was a common method[5].

Caption: General workflow for synthesizing guanidinobenzoate inhibitors.

A Seminal Tool for Enzymology: p-Nitrophenyl p'-Guanidinobenzoate (NPGB)

The mechanistic understanding of acyl-enzyme formation led to the development of one of the most important tools in protease research. Chase and Shaw reported in 1967 that p-nitrophenyl p'-guanidinobenzoate (NPGB) could be used as a highly effective active-site titrant for trypsin and other related enzymes like plasmin and thrombin[6][7].

The Rationale: The choice of p-nitrophenol as the leaving group was a deliberate and insightful experimental design.

-

High Reactivity: The p-nitrophenyl group is an excellent leaving group, which accelerates the initial acylation step (k₂), ensuring a rapid reaction with the enzyme's active site.

-

Spectrophotometric Signal: The release of the p-nitrophenolate ion upon acylation produces a distinct yellow color with a strong absorbance at 410 nm.

This color change allows for the direct, stoichiometric quantification of functional enzyme active sites in a given protein preparation. The "burst" of color corresponds to the rapid acylation of all available active sites. The subsequent, much slower, linear increase in absorbance corresponds to the turnover rate dictated by the slow deacylation (k₃). This tool enabled researchers for the first time to accurately determine the concentration of active enzyme, a critical parameter for any kinetic study[8].

Early Structure-Activity Relationship (SAR) Insights

The initial research immediately provided foundational SAR insights that have guided inhibitor design for decades.

| Compound/Feature | Target Enzyme(s) | Key Finding / Rationale | Early Reference |

| Ethyl p-Guanidinobenzoate | Trypsin | Specific, irreversible inactivation via stable acyl-enzyme formation. Chymotrypsin, which prefers bulky hydrophobic residues, was unaffected. | Mares-Guia & Shaw (1967)[2] |

| p-Nitrophenyl p'-Guanidinobenzoate (NPGB) | Trypsin, Plasmin, Thrombin | The highly activated ester facilitates rapid acylation, and the chromogenic leaving group allows for active site titration. | Chase & Shaw (1967)[6][7] |

| Amidinophenyl Derivatives | Trypsin-like Serine Proteases | The amidino group, being isosteric and isoelectronic with the guanidino group, also served as an effective S1 pocket recognition element. | (General knowledge from period) |

| Varying the Ester Group | Trypsin, Kallikrein, Plasmin | Altering the leaving group (e.g., creating depsipeptides) could significantly modulate the reactivity and selectivity of the inhibitor across different proteases. | (Relevant studies from the 1970s) |

The core principle established was unequivocal: the p-guanidinobenzoyl moiety was the "warhead," responsible for the covalent modification, while the specificity was dictated by the guanidinium group's precise fit into the S1 pocket of trypsin-like proteases. This separation of roles—specificity determinant and reactive element—is a fundamental concept in the design of covalent inhibitors to this day.

Conclusion and Legacy

The early research into guanidinobenzoic acid compounds was a landmark in medicinal chemistry and enzymology. It transcended the mere discovery of a novel class of inhibitors; it provided a lucid, experimentally validated mechanism of action that powerfully illustrated the principles of rational drug design. The development of NPGB as a tool for active-site titration equipped the scientific community with an essential method for enzyme characterization. The foundational concepts of substrate mimicry, active-site-directed inactivation, and the formation of stable covalent intermediates, all elegantly demonstrated by this simple class of molecules, continue to inform and inspire the development of sophisticated enzyme inhibitors for a wide array of therapeutic targets.

References

- Mares-Guia, M., & Shaw, E. (1968). The Specific Inactivation of Trypsin by Ethyl p-Guanidinobenzoate. Journal of Biological Chemistry, 242(24), 5782-5788.

-

Mares-Guia, M., & Shaw, E. (1967). The specific inactivation of trypsin by ethyl p-guanidinobenzoate. PubMed, PMID: 6073660. [Link]

-

Klemm, P. (2024). Drug Design: From Structure and Mode-of-Action to Rational Design Concepts. DOKUMEN.PUB. [Link]

-

Nochi, S., Shimomura, N., Hattori, T., Sato, T., Miyake, Y., & Tanizawa, K. (1989). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin, 37(10), 2855-2857. [Link]

-

Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]

-

Fujii, S., et al. (1985). Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. PubMed. [Link]

- Lee, S. H. (2003). Method for preparing p-aminobenzoic acid.

-

de la Fuente-Nunez, C., et al. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

-

Brocklehurst, K., Resmini, M., & Topham, C. M. (2001). Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations. Methods, 24(2), 153-167. [Link]

-

Chase, T. Jr., & Shaw, E. (1969). Comparison of the Esterase Activities of Trypsin, Plasmin, and Thrombin on Guanidinobenzoate Esters. Titration of the Enzymes. Biochemistry, 8(5), 2212-2224. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The specific inactivation of trypsin by ethyl p-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dokumen.pub [dokumen.pub]

- 4. Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

"p-Guanidinomethyl benzoic acid CAS number and identifiers"

An In-Depth Technical Guide to 4-Guanidinobenzoic Acid: Synthesis, Characterization, and Applications in Protease Inhibition

Introduction: Clarifying the Nomenclature

In the landscape of chemical compounds, precise nomenclature is paramount for accurate scientific communication. The topic of this guide is "p-Guanidinomethyl benzoic acid." However, a thorough review of chemical databases and scientific literature reveals that the compound extensively studied and commercially available is 4-Guanidinobenzoic acid . The latter features a guanidino group directly attached to the benzene ring at the para (4th) position, whereas the former term implies a methylene (-CH2-) linker. This guide will focus on the well-documented 4-Guanidinobenzoic acid , assuming it to be the molecule of interest, and will use its correct chemical name throughout. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development, primarily for their potent inhibitory effects on serine proteases.

Section 1: Chemical Identity and Core Identifiers

4-Guanidinobenzoic acid is an organic compound that integrates a benzoic acid moiety with a guanidine functional group.[1] This unique combination imparts both acidic and strongly basic characteristics to the molecule. It is typically available as a white to off-white crystalline solid, with its hydrochloride salt being commonly used in research due to enhanced solubility and stability in aqueous solutions.[2]

Below is a comprehensive table summarizing the key identifiers for 4-Guanidinobenzoic acid and its hydrochloride salt.

| Identifier | 4-Guanidinobenzoic Acid | 4-Guanidinobenzoic Acid Hydrochloride | Source(s) |

| CAS Number | 16060-65-4 | 42823-46-1 | [2][3] |

| Molecular Formula | C₈H₉N₃O₂ | C₈H₁₀ClN₃O₂ | [2][3] |

| Molecular Weight | 179.18 g/mol | 215.64 g/mol | [2][3] |

| IUPAC Name | 4-(diaminomethylideneamino)benzoic acid | 4-(diaminomethylideneamino)benzoic acid;hydrochloride | [2][3] |

| Synonyms | p-Guanidinobenzoic acid, 4-Carbamimidamidobenzoic acid | p-Guanidinobenzoic acid HCl, 4-Guanidobenzoic acid hydrochloride | [2][3] |

| PubChem CID | 159772 | 3084875 | [2][3] |

| InChI Key | SXTSBZBQQRIYCU-UHFFFAOYSA-N | YETFLAUJROGBMC-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=CC=C1C(=O)O)N=C(N)N | C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl | [2][3] |

Section 2: Physicochemical and Handling Properties

The physical and chemical properties of 4-Guanidinobenzoic acid are crucial for its handling, storage, and application in experimental settings.

| Property | Value (Hydrochloride Salt) | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | ~285 °C (decomposes) | [1] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 2-8°C | [1] |

| InChI | 1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H | [2] |

Safety and Handling:

4-Guanidinobenzoic acid hydrochloride is harmful if swallowed.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. It should be handled in a well-ventilated area to avoid dust inhalation.[4]

Section 3: Synthesis and Purification

The synthesis of 4-Guanidinobenzoic acid typically starts from a readily available precursor, 4-aminobenzoic acid. The following protocol is a representative method based on established chemical literature.[1]

Detailed Synthesis Protocol:

Objective: To synthesize 4-Guanidinobenzoic acid hydrochloride from 4-aminobenzoic acid.

Materials:

-

4-aminobenzoic acid

-

Cyanamide

-

Concentrated Hydrochloric Acid

-

Potassium Carbonate

-

Methanol

-

Acetyl Chloride

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, suspend 4-aminobenzoic acid (0.364 mol) in a mixture of concentrated hydrochloric acid and water.

-

Guanidinylation: Add cyanamide (0.839 mol) to the suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux at 100°C and maintain for 6 hours. The guanidino group is formed on the aromatic amine through a nucleophilic addition reaction.

-

Crystallization: Allow the mixture to cool and stand at room temperature for 16 hours to facilitate the precipitation of the crude product.

-

Initial Purification: Collect the solid by filtration and wash with cold water.

-

Neutralization: Suspend the collected solid in an aqueous solution of potassium carbonate and stir for 30 minutes to neutralize the excess acid and precipitate the free base form of 4-Guanidinobenzoic acid.

-

Isolation: Filter the solid again, wash thoroughly with water, and dry under vacuum.

-

Esterification and Salt Formation (for Hydrochloride): Suspend the dried intermediate in methanol at 0°C. Slowly add acetyl chloride dropwise. This in-situ generation of HCl facilitates the formation of the hydrochloride salt and the methyl ester.

-

Work-up: After the reaction is complete, neutralize the mixture with solid sodium bicarbonate at 0°C.

-

Final Purification: Filter to remove excess bicarbonate, and concentrate the filtrate under vacuum. Wash the resulting crude product with ethyl acetate to afford purified 4-Guanidinobenzoic acid hydrochloride.

Synthesis Workflow Diagram:

Caption: A flowchart illustrating the key stages in the synthesis of 4-Guanidinobenzoic Acid HCl.

Section 4: Analytical Characterization

To ensure the purity and identity of synthesized 4-Guanidinobenzoic acid, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of benzoic acid derivatives.[5]

Exemplary HPLC Protocol:

Objective: To determine the purity of a 4-Guanidinobenzoic acid sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting condition (e.g., 95:5 Solvent A:B) to a concentration of approximately 1 mg/mL.

Methodology:

-

Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the prepared sample.

-

Run a linear gradient (e.g., from 5% to 95% Solvent B over 20 minutes).

-

Monitor the chromatogram at 230 nm.

-

The purity is calculated based on the area percentage of the main peak corresponding to 4-Guanidinobenzoic acid.

Analytical Workflow Diagram:

Caption: A typical workflow for the analytical characterization of 4-Guanidinobenzoic Acid by HPLC.

Section 5: Applications in Research and Drug Development

The primary pharmacological interest in 4-Guanidinobenzoic acid and its derivatives lies in their ability to act as inhibitors of serine proteases.[6]

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process fundamental to many physiological and pathological processes. The active site of these enzymes contains a catalytic triad, with a crucial serine residue.

The guanidino group of 4-Guanidinobenzoic acid is highly basic and positively charged at physiological pH. This allows it to act as a mimic of arginine or lysine side chains, which are the natural substrates for trypsin-like serine proteases. The inhibitor binds to the enzyme's specificity pocket, blocking the entry of the natural substrate and thus inhibiting the enzyme's activity.[7] This interaction is primarily driven by strong electrostatic interactions and hydrogen bonding.

Derivatives of 4-Guanidinobenzoic acid have been synthesized and studied for their inhibitory activity against a range of proteases, including:

-

Trypsin and Plasmin: Important in digestion and blood clot dissolution, respectively.[6]

-

Kallikrein: Involved in inflammation and blood pressure regulation.[6]

-

Guanidinobenzoatase: A protease found on the surface of some tumor cells.[8]

This inhibitory action makes these compounds valuable as research tools for studying the roles of these enzymes and as starting points for the development of new therapeutic agents for conditions such as pancreatitis, bleeding disorders, and cancer.[6][8]

Protease Inhibition Mechanism Diagram:

Sources

- 1. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]

- 2. CAS 42823-46-1: 4-Guanidinobenzoic acid hydrochloride [cymitquimica.com]

- 3. 4-Guanidinobenzoic Acid | C8H9N3O2 | CID 159772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. longdom.org [longdom.org]

- 6. Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 4-Guanidinobenzoic acid | 16060-65-4 [smolecule.com]

- 8. Evidence for inhibitors of the cell surface protease guanidinobenzoatase - PubMed [pubmed.ncbi.nlm.nih.gov]

"using p-Guanidinomethyl benzoic acid in enzyme inhibition assays"

Application Note: Kinetic Characterization & Inhibition of Serine Proteases using p-Guanidinomethyl Benzoic Acid

Executive Summary

This guide details the application of p-Guanidinomethyl benzoic acid (p-GMBA) and its derivatives in the kinetic analysis of trypsin-like serine proteases. Unlike the more rigid p-guanidinobenzoic acid, the insertion of a methylene bridge in p-GMBA provides rotational flexibility that more accurately mimics the arginine side chain. This structural feature makes p-GMBA a critical tool for:

-

Competitive Inhibition Studies: Determining

values to map the S1 specificity pocket of enzymes like Trypsin, Thrombin, and Plasmin. -

Active Site Titration: Using ester derivatives (e.g., p-nitrophenyl p-guanidinomethylbenzoate) to quantify operational enzyme normality via burst kinetics.

-

Fragment-Based Drug Design: Serving as a "warhead" scaffold for designing potent anticoagulants and fibrinolytic inhibitors.

Mechanism of Action

Structural Basis of Inhibition

Serine proteases of the trypsin family possess a deep specificity pocket (S1) containing an aspartate residue (Asp189 in trypsin) at the bottom. This negatively charged residue anchors the positively charged side chains of substrate amino acids (Lysine or Arginine).

-

Arginine Mimicry: p-GMBA contains a guanidino group (

), which remains protonated at physiological pH. -

The "Methyl" Advantage: The methylene spacer (

) between the phenyl ring and the guanidino group extends the reach of the inhibitor, allowing the guanidinium moiety to form a bidentate salt bridge with the S1 Aspartate while the phenyl ring interacts with hydrophobic residues in the pocket entrance.

Pathway Visualization

Figure 1: Competitive inhibition mechanism. p-GMBA competes with the substrate for the active site, forming a reversible EI complex.

Material Preparation

Reagents Required:

-

p-Guanidinomethyl benzoic acid HCl: (MW: ~229.66 g/mol ). Store desicated at 4°C.

-

Enzyme: Bovine Trypsin (TPCK-treated) or Thrombin.

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) for Trypsin; S-2238 for Thrombin.

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

(Calcium stabilizes trypsin).

Stock Solution Protocol:

| Component | Concentration | Solvent | Stability | Notes |

| p-GMBA Stock | 100 mM | DMSO or Water | 1 Month (-20°C) | Water soluble, but DMSO ensures long-term stability. |

| Substrate (BAPNA) | 20 mM | DMSO | 1 Week (4°C) | Light sensitive. Yellows upon degradation. |

| Enzyme Stock | 10-100 µM | 1 mM HCl | 1 Month (-80°C) | Acidic pH prevents autolysis during storage. |

Experimental Protocol: Determination

This protocol determines the inhibition constant (

Assay Setup (96-Well Plate Format)

Objective: Measure initial velocity (

-

Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM

, 0.01% Triton X-100). Triton prevents enzyme adsorption to plastic. -

Inhibitor Dilution: Prepare 4 distinct concentrations of p-GMBA in Assay Buffer. Recommended range:

to-

Example concentrations: 0, 10, 50, 100, 200 µM.

-

-

Substrate Dilution: Prepare a serial dilution of BAPNA (e.g., 0.1 mM to 2.0 mM).

-

Plate Loading:

-

Add 140 µL Assay Buffer to wells.

-

Add 20 µL p-GMBA (at 10x final conc).

-

Add 20 µL Enzyme (at 10x final conc). Incubate 10 mins at 25°C to reach equilibrium.

-

Initiate: Add 20 µL Substrate (at 10x final conc).

-

-

Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for Ki determination.

Data Analysis & Interpretation

Determining Initial Velocity ( )

Calculate the slope of the linear portion of the Absorbance vs. Time curve (mOD/min). Convert to concentration using the extinction coefficient of p-nitroaniline (

Diagnostic Plots

To confirm the mechanism (Competitive) and calculate

-

Lineweaver-Burk Plot (Double Reciprocal):

-

Plot

(y-axis) vs. -

Signature: Lines for different Inhibitor concentrations should intersect at the y-axis (1/Vmax) if competitive.

-

Correction: If lines intersect to the left of the y-axis, the inhibition is Mixed or Non-competitive.

-

-

Cheng-Prusoff Equation (Quick

Estimate): For competitive inhibition, convert

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Non-linear initial rates | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure <10% substrate conversion. |

| No Inhibition observed | Inhibitor degradation or pH mismatch | Check pH (must be < 9.0 to prevent hydrolysis). Ensure stock is fresh. |

| Precipitation in wells | Solubility limit reached | Max solubility of p-GMBA is ~50 mM in water. Use DMSO for stocks >50 mM. |

| High Background OD | Oxidized substrate | Use fresh BAPNA. Protect from light. |

Advanced Application: Active Site Titration

Note: This uses the ester derivative, not the free acid.

To determine the concentration of active enzyme molecules (Operational Normality), use p-nitrophenyl p'-guanidinomethylbenzoate .

-

Principle: The enzyme rapidly attacks the ester, releasing p-nitrophenol (burst) and forming a stable acyl-enzyme intermediate (p-guanidinomethylbenzoyl-Trypsin).

-

Protocol: Inject enzyme into a cuvette containing excess ester.

-

Result: A rapid increase in OD405 (burst) followed by a slow steady state. The amplitude of the burst corresponds to the molar concentration of active sites.

References

-

Chase, T. Jr., & Shaw, E. (1967). "p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin". Biochemical and Biophysical Research Communications. Link

-

Tanizawa, K., et al. (1971). "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of p-guanidinophenyl esters". Journal of the American Chemical Society. Link

- Fuji, S., et al. (1981). "Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r, and C1 esterase". Biochimica et Biophysica Acta (BBA).

- Markwardt, F. (1978). "Synthetic inhibitors of fibrinolysis". Handbook of Experimental Pharmacology.

-

Sigma-Aldrich. "Enzyme Inhibition: Mechanisms and Scope". Technical Bulletin. Link

Protocol for Evaluating p-Guanidinomethyl Benzoic Acid as a Trypsin Inhibitor

Abstract

This comprehensive guide provides a detailed protocol for the characterization of p-Guanidinomethyl benzoic acid as a competitive inhibitor of trypsin. Rooted in established principles of enzyme kinetics, this document offers researchers, scientists, and drug development professionals a robust framework for determining the inhibitory potency (IC₅₀) of this compound. The protocols herein are designed with scientific integrity at their core, ensuring reproducibility and providing a clear rationale for each experimental step. Visual workflows and data analysis guides are included to facilitate seamless execution and interpretation of results.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in breaking down proteins.[1] Its activity is tightly regulated in vivo; uncontrolled trypsin activity can lead to tissue damage and is implicated in various pathological conditions, including pancreatitis. Consequently, the discovery and characterization of trypsin inhibitors are of significant interest in both biochemical research and therapeutic drug development.[1][2]

Guanidinobenzoic acid and its derivatives have been identified as a potent class of trypsin inhibitors.[3][4] These molecules act as substrate analogs, binding to the active site of trypsin with high affinity.[5] p-Guanidinomethyl benzoic acid, with its guanidinium group mimicking the side chain of arginine (a natural substrate for trypsin), is hypothesized to be a strong competitive inhibitor. This application note provides a detailed methodology to test this hypothesis and quantify its inhibitory effect.

Mechanism of Action: Competitive Inhibition

Competitive inhibitors, such as p-Guanidinomethyl benzoic acid, bind reversibly to the enzyme's active site, the same site where the natural substrate binds. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. This inhibition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for binding to the enzyme.

Caption: Mechanism of competitive inhibition by p-Guanidinomethyl benzoic acid.

Materials and Reagents

Sourcing high-quality reagents is paramount for the accuracy and reproducibility of this assay.

| Reagent | Supplier | Catalog Number | Notes |

| p-Guanidinomethyl benzoic acid | Varies | Varies | The compound of interest. |

| Trypsin (from bovine pancreas) | Sigma-Aldrich | T8003 | A commonly used source of trypsin for in vitro assays. |

| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Sigma-Aldrich | B4500 | A chromogenic substrate for trypsin. |

| Sodium Phosphate, Monobasic | Sigma-Aldrich | S0751 | For buffer preparation. |

| Hydrochloric Acid (HCl) | Varies | Varies | For pH adjustment and dissolving trypsin. |

| Sodium Hydroxide (NaOH) | Varies | Varies | For pH adjustment. |

| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Optional, for dissolving the inhibitor if solubility is an issue. |

| Deionized Water | N/A | N/A | High purity water is essential. |

Experimental Protocols